molecular formula C13H8ClNO B6375914 4-(2-Chlorophenyl)-2-cyanophenol, 95% CAS No. 1261891-18-2

4-(2-Chlorophenyl)-2-cyanophenol, 95%

Cat. No. B6375914
CAS RN: 1261891-18-2
M. Wt: 229.66 g/mol
InChI Key: MGKJJQCLBZAFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chlorophenyl)-2-cyanophenol (4-CPC) is an aromatic cyanophenol compound that has been extensively studied for its various applications in science, medicine, and engineering. It is a colorless, crystalline solid with a molecular weight of 197.6 g/mol, and is soluble in many organic solvents such as ethanol, methanol, and dimethyl sulfoxide. 4-CPC is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances.

Scientific Research Applications

4-(2-Chlorophenyl)-2-cyanophenol, 95% has been extensively studied for its various applications in science, medicine, and engineering. It has been used as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, dyes, and fragrances, and as a catalyst in the polymerization of styrene. In addition, 4-(2-Chlorophenyl)-2-cyanophenol, 95% has been studied for its potential use in the treatment of cancer and other diseases, as well as for its potential applications in nanotechnology.

Mechanism of Action

4-(2-Chlorophenyl)-2-cyanophenol, 95% is believed to act as a radical scavenger, which means that it can scavenge free radicals and other reactive oxygen species (ROS) that can cause oxidative stress and damage to cells. This mechanism of action makes 4-(2-Chlorophenyl)-2-cyanophenol, 95% a potential therapeutic agent for a variety of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
Biochemical and Physiological Effects
4-(2-Chlorophenyl)-2-cyanophenol, 95% has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. In vitro studies have demonstrated that 4-(2-Chlorophenyl)-2-cyanophenol, 95% is able to scavenge ROS and inhibit the activation of NF-κB, a transcription factor involved in inflammation and apoptosis. In addition, 4-(2-Chlorophenyl)-2-cyanophenol, 95% has been shown to reduce the growth of several cancer cell lines, including breast, prostate, and lung cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-Chlorophenyl)-2-cyanophenol, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, 4-(2-Chlorophenyl)-2-cyanophenol, 95% is relatively non-toxic, making it a safe reagent for use in laboratory experiments. However, 4-(2-Chlorophenyl)-2-cyanophenol, 95% is not as stable as other compounds and can be degraded in the presence of light and oxygen, which can limit its usefulness in some experiments.

Future Directions

Future research on 4-(2-Chlorophenyl)-2-cyanophenol, 95% may focus on its potential applications in drug development, as an antioxidant for food preservation, and as a catalyst for the synthesis of new materials. In addition, further research may be conducted to investigate the biochemical and physiological effects of 4-(2-Chlorophenyl)-2-cyanophenol, 95%, as well as its potential therapeutic applications. Finally, research may be conducted to improve the stability of 4-(2-Chlorophenyl)-2-cyanophenol, 95% and to develop new synthesis methods for its production.

Synthesis Methods

4-(2-Chlorophenyl)-2-cyanophenol, 95% can be synthesized by the reaction of 2-chloro-4-nitrophenol with sodium cyanide in an aqueous solution. The reaction is typically conducted at 100°C for a period of 1-2 hours, and yields a white precipitate of 4-(2-Chlorophenyl)-2-cyanophenol, 95%. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which helps to neutralize the acidity of the reactants and promote the formation of the desired product.

properties

IUPAC Name

5-(2-chlorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-12-4-2-1-3-11(12)9-5-6-13(16)10(7-9)8-15/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKJJQCLBZAFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684717
Record name 2'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)-2-cyanophenol

CAS RN

1261891-18-2
Record name 2'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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